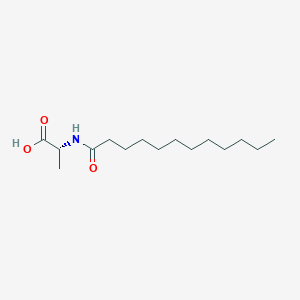

N-Dodecanoyl-D-alanine

Description

N-Dodecanoyl-D-alanine is a synthetic N-acylated D-amino acid derivative comprising a dodecanoyl (12-carbon) chain linked to the amino group of D-alanine. This compound is structurally characterized by its hydrophobic acyl chain and chiral D-configuration, which influence its physicochemical properties and biological interactions. These compounds are typically utilized in surfactant research, enzymatic studies, and biochemical applications due to their amphiphilic nature and stereospecificity.

Properties

CAS No. |

60654-16-2 |

|---|---|

Molecular Formula |

C15H29NO3 |

Molecular Weight |

271.40 g/mol |

IUPAC Name |

(2R)-2-(dodecanoylamino)propanoic acid |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 |

InChI Key |

UYTOHYBIBPDOKX-CYBMUJFWSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecanoyl-D-alanine can be synthesized through the reaction of D-alanine with dodecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of dodecanoic acid and the amino group of D-alanine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where lipases are employed to catalyze the acylation reaction. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Dodecanoyl-D-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

N-Dodecanoyl-D-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecanoyl-D-alanine involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to form micelles and emulsions. This property is particularly useful in drug delivery systems, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability . The molecular targets and pathways involved include interactions with lipid bilayers and proteins in biological membranes, leading to changes in membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-Dodecanoyl-D-alanine with structurally or functionally related compounds, focusing on molecular properties, applications, and research findings.

N-Acetyl-D-alanine

Structural Differences: N-Acetyl-D-alanine features a shorter acetyl group (C2) instead of the dodecanoyl chain (C12). Both compounds share the D-alanine backbone. Physicochemical Properties:

- Solubility: N-Acetyl-D-alanine is slightly soluble in water, whereas this compound’s longer acyl chain likely reduces aqueous solubility, enhancing lipid affinity .

- Purity: Commercial N-Acetyl-D-alanine is available at 98% purity, suggesting high synthetic standardization .

N-Dodecanoyl-L-alanine

Structural Differences : The L-configuration of the alanine moiety distinguishes this compound from its D-isomer.

Physicochemical Properties :

- Both isomers share identical molecular formulas (C₁₅H₂₉NO₃) and weights (283.40 g/mol), but stereochemistry may alter biological activity. Applications: The L-form is used in biochemical research, while the D-form may exhibit unique interactions in chiral environments, such as bacterial cell walls or enzyme-resistant peptide designs .

Ethyl-Nα-dodecanyl-L-arginat_HCl (LAE)

Structural Differences: LAE incorporates a dodecanyl chain linked to L-arginine, differing in headgroup chemistry (guanidinium vs. carboxylate). Applications: LAE demonstrates antimicrobial activity, suggesting that this compound’s acylated structure could similarly disrupt microbial membranes, though its efficacy would depend on charge and stereochemistry .

Dodecanol

Structural Differences: A 12-carbon alcohol lacking the amino acid moiety. Physicochemical Properties:

- Solubility: Highly hydrophobic, with applications in surfactants and cosmetics. This compound’s carboxylate group may improve water dispersibility compared to dodecanol . Safety: Dodecanol requires precautions against skin irritation, a consideration likely shared with acylated amino acids due to lipid solubility .

Dimethyl Lauryl Amine

Structural Differences: A tertiary amine with a dodecyl chain, contrasting with the amide linkage in this compound. Applications: Used as a polymer additive; its amine group confers cationic properties, whereas this compound’s anionic carboxylate may suit different formulations (e.g., pH-responsive surfactants) .

Data Table: Comparative Analysis of Key Compounds

*Calculated data for this compound based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.